

Material Safety Data Sheet: Methyl 2-(2-bromophenyl)acetate - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-(2-bromophenyl)acetate**

Cat. No.: **B057229**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for **Methyl 2-(2-bromophenyl)acetate** (CAS No: 57486-69-8). It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. This document consolidates critical safety information, physical and chemical properties, hazard classifications, and handling procedures. Detailed summaries of quantitative data are presented in tabular format, and logical workflows for safety and emergency procedures are visualized using diagrams. The information herein is compiled from multiple safety data sheets and chemical databases to ensure a thorough and reliable reference.

Chemical Identification and Properties

Methyl 2-(2-bromophenyl)acetate is a benzeneacetic acid derivative used as a reagent in various organic syntheses, including the preparation of pharmaceutical compounds.[\[1\]](#)[\[2\]](#) Understanding its fundamental properties is crucial for safe handling and use in a laboratory setting.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	Methyl 2-(2-bromophenyl)acetate
Synonyms	(2-BROMO-PHENYL)-ACETIC ACID METHYL ESTER, Methyl 2-Bromophenylacetate
CAS Number	57486-69-8[3][4]
Molecular Formula	C ₉ H ₉ BrO ₂ [3][4]
Molecular Weight	229.07 g/mol [4]
EC Number	691-774-4[3][4]
PubChem CID	8063364[1][4]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Liquid[5]
Appearance	Colorless to Yellow clear liquid[5]
Density	1.445 g/cm ³ [1][3]
Boiling Point	264.073 °C at 760 mmHg[3]
Flash Point	113.508 °C[3]
Vapor Pressure	0.01 mmHg at 25°C[3]
Refractive Index	1.543[1][3]
LogP	2.16460[1][3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	2[3]
Rotatable Bond Count	3[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation[4][6]
Acute Toxicity, Oral (Reported by some sources)	4	H302: Harmful if swallowed[6]

GHS Pictograms:

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Experimental Protocols

While the specific experimental data for **Methyl 2-(2-bromophenyl)acetate** is not publicly detailed, the hazard classifications are determined by standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Irritation Testing (Based on OECD Guideline 439) The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][8]

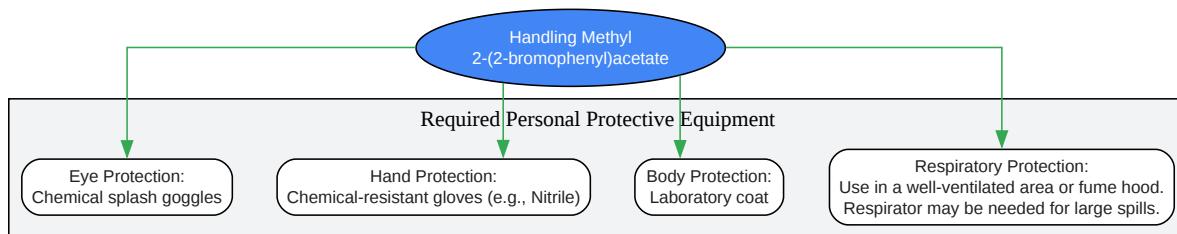
- Test Substance Application: A small amount of **Methyl 2-(2-bromophenyl)acetate** (typically 25-30 μ L or mg) is applied topically to the surface of triplicate RhE tissue models.[8]
- Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[8]

- Post-Exposure: The substance is washed from the tissue surface, and the tissues are incubated for a recovery period (e.g., 42 hours).[8]
- Viability Assessment: Cell viability is measured using a vital dye such as MTT. The dye is converted by metabolically active cells into a colored formazan salt, which is then extracted and measured spectrophotometrically.[8]
- Classification: If the mean tissue viability is reduced to $\leq 50\%$ of the negative control, the substance is classified as a skin irritant (GHS Category 2).[7][8]

Methodology for Eye Irritation Testing (Based on OECD Guideline 492) The in vitro eye irritation test also employs a reconstructed human cornea-like epithelium (RhCE) model.

- Test Substance Application: The test chemical is applied to the surface of the RhCE model.
- Exposure and Incubation: Tissues are exposed for a set duration.
- Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.
- Classification: A chemical is identified as an eye irritant if the tissue viability falls below a specific threshold (e.g., $\leq 60\%$) relative to the negative control. This method is primarily used to identify chemicals not requiring classification. For a full categorization, a tiered testing strategy may be required.

Methodology for Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425) These tests are performed in vivo, typically using rats, to determine the dose at which a substance causes adverse effects or mortality after a single oral dose.


- Dosing: A single dose of the substance is administered by gavage to a group of fasted animals.[9][10]
- Procedure: The Up-and-Down Procedure (OECD 425) involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[11] The Fixed Dose Procedure (OECD 420) uses a series of pre-determined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

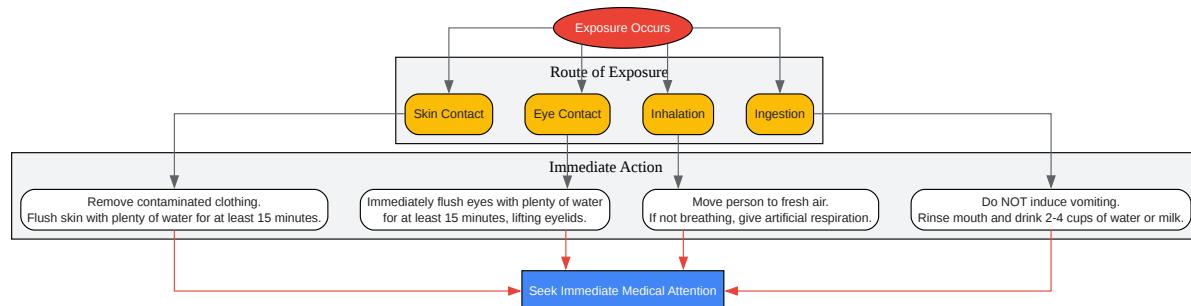
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[11]
- Classification: The results are used to estimate the LD50 (the dose expected to be lethal to 50% of the animals) and classify the substance according to GHS acute toxicity categories. [6][9]

Handling, Storage, and Emergency Procedures

Proper handling and emergency preparedness are essential to mitigate the risks associated with this chemical.

Personal Protective Equipment (PPE) A risk assessment should be conducted before handling. The following diagram outlines the selection process for appropriate PPE.

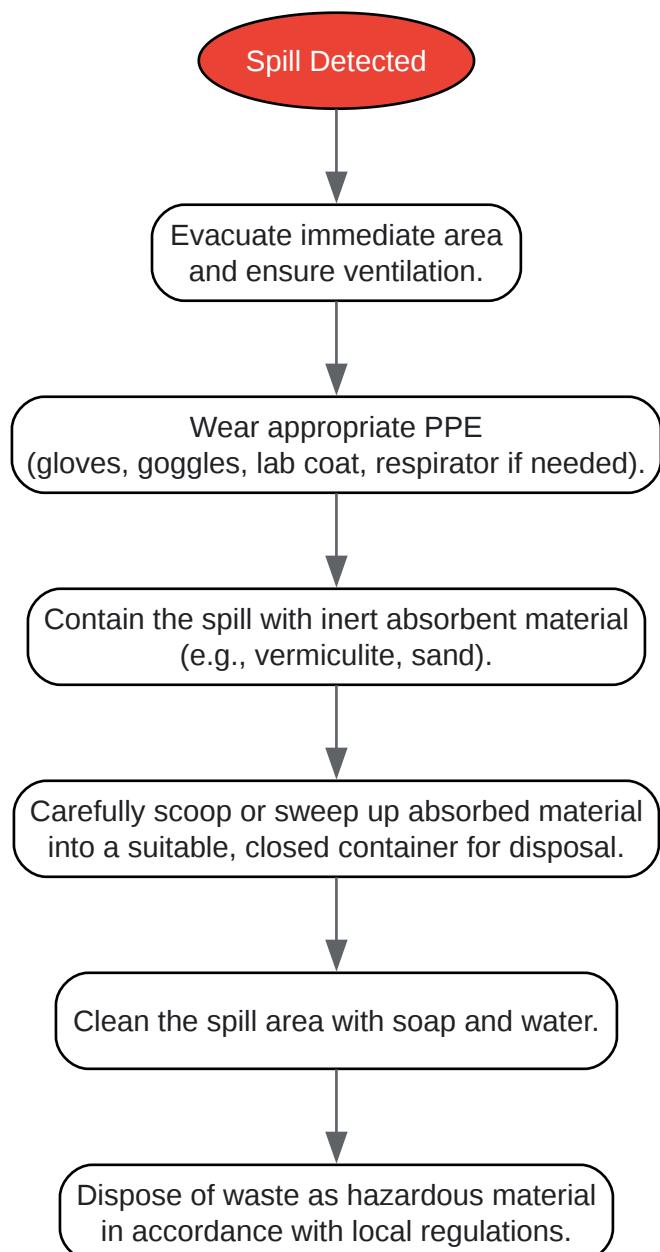
[Click to download full resolution via product page](#)


Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage:

- Use with adequate ventilation, preferably in a chemical fume hood.[12][13]
- Avoid breathing dust, vapor, mist, or gas.[12]
- Avoid contact with skin, eyes, and clothing.[12]
- Wash hands thoroughly after handling.

- Store in a cool, dry, well-ventilated place.[12]
- Keep the container tightly closed.[12]
- Incompatible with strong oxidizing agents.


First Aid Measures Immediate and appropriate first aid is critical in the event of exposure.

[Click to download full resolution via product page](#)

Caption: First Aid Workflow for Chemical Exposure.[12]

Accidental Release Measures In case of a spill, follow a structured response to ensure safety and minimize environmental contamination.

[Click to download full resolution via product page](#)

Caption: Laboratory Spill Cleanup Procedure.[\[12\]](#)

Toxicological and Ecological Information

Toxicological Information:

- Acute Effects: Causes skin, eye, and respiratory tract irritation.[\[4\]](#)[\[13\]](#) May be harmful if swallowed.[\[6\]](#) To the best of current knowledge, the detailed toxicological properties of this

product have not been fully investigated.[13]

- Chronic Effects: No information available.
- Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.

Ecological Information:

- Do not let this chemical enter the environment.[12] Data on ecotoxicity is limited. Due to its potential hazards, releases into soil, waterways, or sewer systems should be avoided.

Disposal Considerations

Waste material should be disposed of as hazardous waste.[14] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

Conclusion

Methyl 2-(2-bromophenyl)acetate is a valuable laboratory reagent that presents moderate health hazards, primarily as an irritant. Professionals handling this chemical must adhere to strict safety protocols, including the use of appropriate personal protective equipment, proper engineering controls like fume hoods, and established procedures for storage and waste disposal. In case of exposure or accidental release, the emergency procedures outlined in this guide should be followed immediately. A thorough understanding of this safety data is paramount for maintaining a safe research and development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. westlab.com [westlab.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 6. researchgate.net [researchgate.net]
- 7. iivs.org [iivs.org]
- 8. x-cellr8.com [x-cellr8.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. safeopedia.com [safeopedia.com]
- To cite this document: BenchChem. [Material Safety Data Sheet: Methyl 2-(2-bromophenyl)acetate - A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057229#methyl-2-2-bromophenyl-acetate-material-safety-data-sheet-msds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com